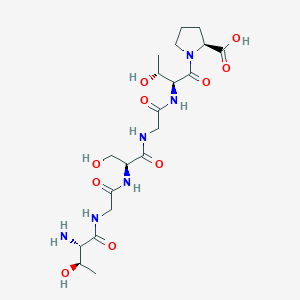
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is a peptide compound composed of five amino acids: threonine, glycine, serine, threonine, and proline. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield keto-threonine derivatives.
科学的研究の応用
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.
類似化合物との比較
Similar Compounds
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Serylglycyl-L-seryl-L-threonyl-L-proline
- Glycyl-L-arginylglycyl-3-sulfo-L-alanyl-L-threonyl-L-proline
Uniqueness
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be as effective.
特性
CAS番号 |
922492-91-9 |
|---|---|
分子式 |
C20H34N6O10 |
分子量 |
518.5 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H34N6O10/c1-9(28)15(21)18(33)23-6-13(30)24-11(8-27)17(32)22-7-14(31)25-16(10(2)29)19(34)26-5-3-4-12(26)20(35)36/h9-12,15-16,27-29H,3-8,21H2,1-2H3,(H,22,32)(H,23,33)(H,24,30)(H,25,31)(H,35,36)/t9-,10-,11+,12+,15+,16+/m1/s1 |
InChIキー |
ZHDNZTIOHPGQEI-KXOBMIPESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




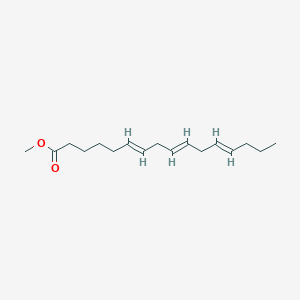
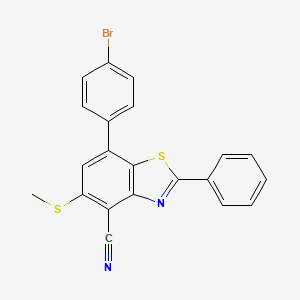

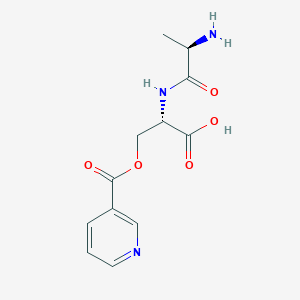
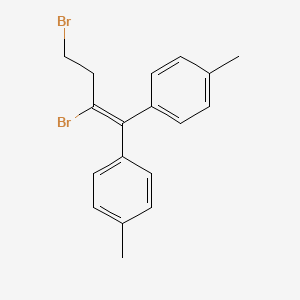
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

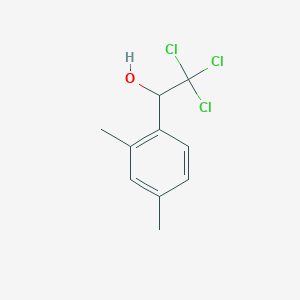

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
